4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride

Übersicht

Beschreibung

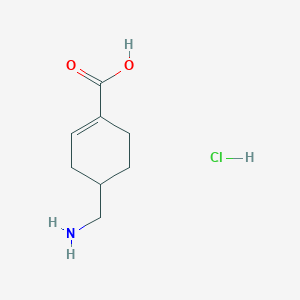

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is a derivative of cyclohexene, featuring an aminomethyl group and a carboxylic acid group, and is commonly used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride typically involves the reaction of cyclohexene with formaldehyde and ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Room temperature

Solvent: Aqueous or organic solvents

Catalysts: Acidic or basic catalysts depending on the specific synthetic route

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent production standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids

Reduction: Formation of amines or alcohols

Substitution: Replacement of the aminomethyl group with other functional groups

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted cyclohexene derivatives .

Wissenschaftliche Forschungsanwendungen

The compound 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride , also known as tranexamic acid (TXA) and its derivatives, has garnered significant attention in scientific research and clinical applications. This article delves into its applications, particularly in the fields of medicine and pharmaceutical sciences, supported by data tables and case studies.

Hemostasis and Surgical Applications

Tranexamic acid is primarily used to prevent excessive bleeding during surgical procedures. It acts as a competitive inhibitor of plasminogen activation, which is crucial for fibrin degradation.

Case Studies

- Cardiac Surgery : A study demonstrated that TXA reduced blood loss and the need for blood transfusions in patients undergoing cardiac surgery. The administration of 1 g of TXA prior to surgery significantly decreased postoperative bleeding by approximately 30% .

- Orthopedic Surgery : In total knee arthroplasty, TXA has been shown to reduce blood loss by up to 50%, minimizing the need for transfusions and improving recovery times .

Trauma and Emergency Medicine

In trauma settings, TXA has been employed to manage hemorrhagic shock effectively.

Case Studies

- Trauma Patients : A randomized controlled trial indicated that early administration of TXA within three hours of injury significantly reduced mortality due to bleeding in trauma patients . The study highlighted that TXA should be considered a standard treatment in trauma protocols.

Obstetrics and Gynecology

TXA is also utilized in managing postpartum hemorrhage (PPH), a leading cause of maternal mortality worldwide.

Case Studies

- Postpartum Hemorrhage : Research showed that administering TXA during PPH situations reduced blood loss by approximately 50%, providing a critical intervention that can save lives .

Dental Procedures

Recent studies have explored the use of TXA in dental surgeries, particularly in patients with coagulopathies.

Case Studies

- Dental Surgeries : A clinical trial found that TXA significantly reduced bleeding during tooth extractions in patients with bleeding disorders, suggesting its potential as a routine adjunct therapy in dental practices .

Table 1: Summary of Clinical Applications of TXA

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tranexamic Acid: A structurally related compound used as an antifibrinolytic agent

Cyclohexene Derivatives: Various derivatives with different functional groups

Uniqueness

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride, also known as trans-4-(aminomethyl)cyclohexanecarboxylic acid hydrochloride, is a compound with significant biological activity. Its molecular formula is C8H14ClNO2, and it has a molecular weight of 191.66 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in dermatology and oncology.

The synthesis of this compound typically involves the reaction of cyclohexene with formaldehyde and ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions can vary, but generally occur at room temperature using aqueous or organic solvents with acidic or basic catalysts.

The biological activity of this compound is primarily attributed to its mechanism of action involving enzyme inhibition and modulation of protein interactions. It may function by binding to specific active sites on enzymes or altering receptor functions, thereby affecting various biochemical pathways.

Therapeutic Applications

1. Dermatological Uses

Recent studies have explored the efficacy of formulations containing this compound in treating conditions like melasma. A randomized controlled trial demonstrated that patients treated with this formulation showed statistically significant improvements in melanin levels compared to control groups after eight weeks of treatment .

2. Anti-inflammatory and Anti-cancer Research

The compound has been investigated for its anti-inflammatory properties and potential use in cancer therapies. Its ability to inhibit certain enzymes involved in inflammatory pathways suggests that it may be beneficial in managing inflammatory diseases and possibly reducing tumor growth through targeted enzyme inhibition.

Case Studies

A notable study assessed the effects of a formulation containing this compound combined with potassium azeloyl diglycinate and niacinamide on melasma. The study included 60 participants and found significant differences in mean relative melanin values (RMV) between the treatment and control groups at various time points (P = 0.005 at week 6) demonstrating the compound's effectiveness in skin lightening treatments .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds such as Tranexamic Acid:

| Compound Name | Structure | Primary Use | Biological Activity |

|---|---|---|---|

| This compound | Structure | Melasma treatment, anti-inflammatory | Enzyme inhibition, skin lightening |

| Tranexamic Acid | Structure | Antifibrinolytic agent | Reduces bleeding, inhibits plasminogen activation |

Eigenschaften

IUPAC Name |

4-(aminomethyl)cyclohexene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h3,6H,1-2,4-5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWMZVMUXHCXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.